molecular formula C19H26N2O4 B1412374 Tert-butyl 3-(1,3-dioxoisoindolin-2-yl)propyl(isopropyl)carbamate CAS No. 1395492-52-0

Tert-butyl 3-(1,3-dioxoisoindolin-2-yl)propyl(isopropyl)carbamate

Cat. No.: B1412374
CAS No.: 1395492-52-0
M. Wt: 346.4 g/mol
InChI Key: ZUDARYDIRNTIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(1,3-dioxoisoindolin-2-yl)propyl(isopropyl)carbamate is a chemical compound characterized by the presence of a tert-butyl group, a 1,3-dioxoisoindolin-2-yl moiety, and a propyl(isopropyl)carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1,3-dioxoisoindolin-2-yl)propyl(isopropyl)carbamate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1,3-dioxoisoindolin-2-yl)propyl(isopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-(1,3-dioxoisoindolin-2-yl)propyl(isopropyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(1,3-dioxoisoindolin-2-yl)propyl(isopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate
  • Tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate
  • Tert-butyl 3-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(1,3-dioxoisoindolin-2-yl)propyl(isopropyl)carbamate is unique due to its specific structural features, such as the presence of both tert-butyl and isopropyl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]-N-propan-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-13(2)20(18(24)25-19(3,4)5)11-8-12-21-16(22)14-9-6-7-10-15(14)17(21)23/h6-7,9-10,13H,8,11-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDARYDIRNTIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(1,3-dioxoisoindolin-2-yl)propyl(isopropyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(1,3-dioxoisoindolin-2-yl)propyl(isopropyl)carbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-(1,3-dioxoisoindolin-2-yl)propyl(isopropyl)carbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3-(1,3-dioxoisoindolin-2-yl)propyl(isopropyl)carbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3-(1,3-dioxoisoindolin-2-yl)propyl(isopropyl)carbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 3-(1,3-dioxoisoindolin-2-yl)propyl(isopropyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.